molecular formula C11H8F2O2 B2952814 (3,5-Difluorophenyl)(furan-2-yl)methanol CAS No. 1338979-72-8

(3,5-Difluorophenyl)(furan-2-yl)methanol

Cat. No.: B2952814
CAS No.: 1338979-72-8
M. Wt: 210.18
InChI Key: ZHDRZRWIZXFAME-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(furan-2-yl)methanol is an organic compound with the molecular formula C11H8F2O2. It consists of a difluorophenyl group and a furan-2-yl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(furan-2-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Difluorophenyl)(furan-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(furan-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluorophenyl)(furan-2-yl)methane
  • (3,5-Difluorophenyl)(furan-2-yl)ethanol
  • (3,5-Difluorophenyl)(furan-2-yl)acetaldehyde

Uniqueness

(3,5-Difluorophenyl)(furan-2-yl)methanol is unique due to the presence of both difluorophenyl and furan-2-yl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(3,5-difluorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRZRWIZXFAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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